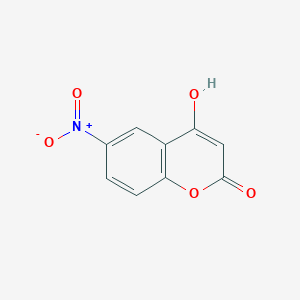

4-Hydroxy-6-nitrocoumarin

CAS No.: 1641-03-8

Cat. No.: VC5822984

Molecular Formula: C9H5NO5

Molecular Weight: 207.141

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1641-03-8 |

|---|---|

| Molecular Formula | C9H5NO5 |

| Molecular Weight | 207.141 |

| IUPAC Name | 4-hydroxy-6-nitrochromen-2-one |

| Standard InChI | InChI=1S/C9H5NO5/c11-7-4-9(12)15-8-2-1-5(10(13)14)3-6(7)8/h1-4,11H |

| Standard InChI Key | XTXOVXNASJNYFW-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=O)O2)O |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

4-Hydroxy-6-nitrocoumarin belongs to the coumarin family, a class of benzopyrone derivatives. Its core structure consists of a fused benzene and α-pyrone ring, with functional groups strategically positioned to influence reactivity and bioactivity. The hydroxyl group at C-4 enhances hydrogen-bonding capacity, while the electron-withdrawing nitro group at C-6 modulates electronic distribution, affecting solubility and interaction with biological targets.

Comparative analyses of substituted coumarins reveal that nitro-group positioning significantly alters molecular properties. For instance, 4-hydroxy-3-nitrocoumarin exhibits distinct electronic profiles compared to the 6-nitro isomer due to differences in resonance stabilization .

Synthesis and Characterization

A landmark study demonstrated the efficient synthesis of nitro-coumarins via ultrasound-assisted nitration . This method reduced reaction times from hours to minutes while improving yields. Key steps include:

-

Nitration of 4-Hydroxycoumarin:

Ultrasound promotes cavitation, enhancing mass transfer and reaction homogeneity. Fourier-transform infrared (FTIR) spectroscopy confirms successful nitration through characteristic NO₂ stretching vibrations at 1,520–1,540 cm⁻¹ .

Table 1: Synthesis Parameters for Nitro-Coumarin Derivatives

| Compound | Reaction Time (min) | Yield (%) | Log P (Experimental) |

|---|---|---|---|

| 4-Methyl-7-hydroxy-6-nitro | 15 | 83 | 0.41 |

| 4-Methyl-7,8-dihydroxy-6-nitro | 25 | 85 | 0.45 |

Lipophilicity and Drug-Likeness

Experimental Lipophilicity

Lipophilicity, quantified as the octanol-water partition coefficient (Log P), critically influences drug absorption and distribution. The shake-flask method and HYPERCHEM software were used to assess nitro-coumarins :

-

4-Methyl-7-hydroxy-6-nitrocoumarin: Log P = 0.41 (experimental) vs. 0.67 (calculated)

-

6-Bromo-4,7-dimethylcoumarin: Log P = 0.88 (experimental) vs. 0.91 (calculated)

Discrepancies arise from solvation effects unaccounted for in computational models. Nonetheless, all derivatives exhibited Log P < 5, suggesting favorable oral bioavailability .

Structure-Lipophilicity Relationships

-

Nitro vs. Bromo Substituents: Nitro groups increase polarity, reducing Log P compared to bromo analogs.

-

Methylation: Adding methyl groups (e.g., 4,7-dimethylcoumarin) enhances lipophilicity by shielding polar functional groups .

Comparative Analysis of Coumarin Derivatives

Table 2: Functionalized Coumarins and Their Properties

| Compound | Substituents | Key Properties |

|---|---|---|

| 4-Hydroxycoumarin | -OH at C4 | Antioxidant, low Log P (-0.2) |

| 4-Hydroxy-6-nitrocoumarin | -OH at C4, -NO₂ at C6 | Moderate Log P (0.4), enzyme inhibition |

| 7-Hydroxy-4-methyl-6-nitro | -OH at C7, -CH₃ at C4 | High lipophilicity (Log P 0.88) |

Future Directions and Challenges

Optimization of Synthetic Routes

-

Green Chemistry Approaches: Replace sulfuric acid with ionic liquids to minimize waste.

-

Continuous-Flow Systems: Enhance scalability for industrial production.

Targeted Biological Assays

-

Antimicrobial Screening: Test against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, etc.).

-

In Vivo Toxicity: Assess acute/chronic toxicity in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume